

The Role of [Met5]-Enkephalin in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[Met5]-Enkephalin, amide TFA*

Cat. No.: *B10775154*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the pivotal role of [Met5]-Enkephalin, an endogenous opioid peptide, in the complex processes of neurotransmission. We will delve into its synthesis, release, receptor interactions, and downstream signaling pathways, providing a comprehensive overview for researchers and professionals in drug development. This guide offers detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of modulating the enkephalinergic system.

Introduction to [Met5]-Enkephalin

[Met5]-Enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.^[1] It is one of the two primary forms of enkephalins, the other being [Leu5]-Enkephalin.^[1] These peptides are key players in the endogenous opioid system, acting as neurotransmitters and neuromodulators to regulate a wide array of physiological functions.^[2] Notably, [Met5]-Enkephalin is involved in pain perception (nociception), emotional regulation, the stress response, and has been identified as an Opioid Growth Factor (OGF) due to its role in cell proliferation.^{[3][4][5]} Its widespread distribution throughout the central and peripheral nervous systems underscores its significance in neuronal communication.^[6]

Biosynthesis and Release

[Met5]-Enkephalin is synthesized from a larger precursor protein called proenkephalin (also known as proenkephalin A).^[6] The proenkephalin gene (Penk) is transcribed and translated,

after which the resulting protein undergoes enzymatic cleavage.^[7] This proteolytic processing yields four copies of [Met5]-Enkephalin, one copy of [Leu5]-Enkephalin, and other related peptides.^[6]

The release of [Met5]-Enkephalin from nerve terminals is a calcium-dependent process, typically triggered by neuronal depolarization.^[8] For instance, high extracellular potassium concentrations can stimulate its release.^[8] This release can be modulated by various factors, including other neurotransmitter systems. For example, the activation of cholinergic receptors has been shown to be a prerequisite for the opioid-induced enhancement of [Met5]-Enkephalin release in the myenteric plexus.^{[9][10]}

Receptor Binding and Selectivity

[Met5]-Enkephalin exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The three main types of opioid receptors are mu (μ), delta (δ), and kappa (κ).^[5] [Met5]-Enkephalin is considered a primary endogenous ligand for the δ -opioid receptor due to its high potency and selectivity for this site.^[5] It also exhibits significant affinity for the μ -opioid receptor but has little to no effect on the κ -opioid receptor.^[5]

Data Presentation: Receptor Binding Affinities

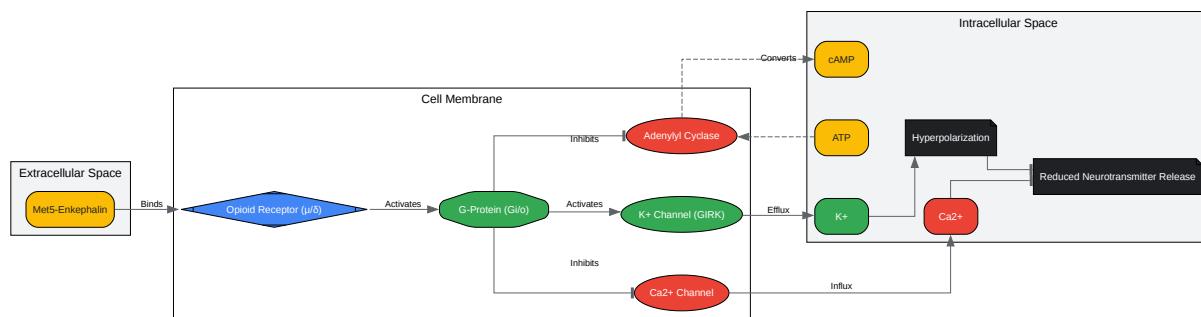
The binding affinity of [Met5]-Enkephalin to different opioid receptors is a critical determinant of its physiological function. The following table summarizes the inhibition constants (Ki) from various studies, providing a quantitative measure of its binding potency. Lower Ki values indicate higher binding affinity.

Receptor Subtype	Ligand	Ki (nM)	Species/Tissue	Reference
Mu (μ) Opioid Receptor	[Met5]-Enkephalin	1.5	Human (CHO-K1 cells)	[7]
[Met5]-Enkephalin	20	Combinatorial peptoid library	[7]	
Delta (δ) Opioid Receptor	[Met5]-Enkephalin	\sim 1-10	General estimate	[5]
Kappa (κ) Opioid Receptor	[Met5]-Enkephalin	>1000	General estimate	[5]

Signaling Pathways

Upon binding to μ - and δ -opioid receptors, [Met5]-Enkephalin initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This signaling pathway primarily leads to an overall inhibitory effect on neuronal activity.

The key steps in the signaling pathway are:


- Receptor Activation: [Met5]-Enkephalin binds to the extracellular domain of the opioid receptor.
- G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (Gi/o). The GDP bound to the $\text{G}\alpha$ subunit is exchanged for GTP.
- Effector Modulation: The activated $\text{G}\alpha$ -GTP and $\text{G}\beta\gamma$ subunits dissociate and modulate the activity of downstream effectors.
 - Inhibition of Adenylyl Cyclase: The $\text{G}\alpha\text{i/o}$ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). [11]
 - Modulation of Ion Channels: The $\text{G}\beta\gamma$ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels,

leading to potassium efflux and hyperpolarization of the neuronal membrane.[3]

Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.[3]

- Neurotransmitter Release Inhibition: The combined effects of membrane hyperpolarization and reduced calcium entry decrease the likelihood of action potential firing and inhibit the release of neurotransmitters from the presynaptic terminal.[3]

Mandatory Visualization: Signaling Pathway

[Click to download full resolution via product page](#)

Caption: [Met5]-Enkephalin signaling cascade via Gi/o-coupled opioid receptors.

Modulation of Neurotransmission

[Met5]-Enkephalin plays a crucial role as a neuromodulator, influencing the release of other key neurotransmitters. This modulation is fundamental to its physiological effects.

- Dopamine: Enkephalins can modulate dopaminergic neurotransmission, which is implicated in reward pathways and substance use disorders.[12][13]
- GABA and Glutamate: By acting on presynaptic opioid receptors, [Met5]-Enkephalin can inhibit the release of both the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate, thereby altering the excitatory-inhibitory balance in neural circuits.[14]
- Acetylcholine: [Met5]-Enkephalin has been shown to inhibit the release of acetylcholine in various parts of the nervous system, including the myenteric plexus and the striatum.[12][13]
- Serotonin (5-HT): In the spinal cord, [Met5]-Enkephalin can inhibit the release of serotonin, which is involved in pain modulation.[15]

Data Presentation: Functional Effects on Neurotransmitter Release

The following table summarizes the half-maximal inhibitory/effective concentrations (IC50/EC50) of [Met5]-Enkephalin on the release of various neurotransmitters.

Neurotransmitter	Effect	IC50/EC50 (nM)	Tissue/Preparation	Reference
Acetylcholine	Inhibition of evoked contractions	2.2	Cat distal colon	[1][16]
Excitatory Postsynaptic Currents (EPSCs)	Inhibition	89.4	Mouse anterior cingulate cortex	[14]
Inhibitory Postsynaptic Currents (IPSCs)	Inhibition	24.1	Mouse anterior cingulate cortex	[14]

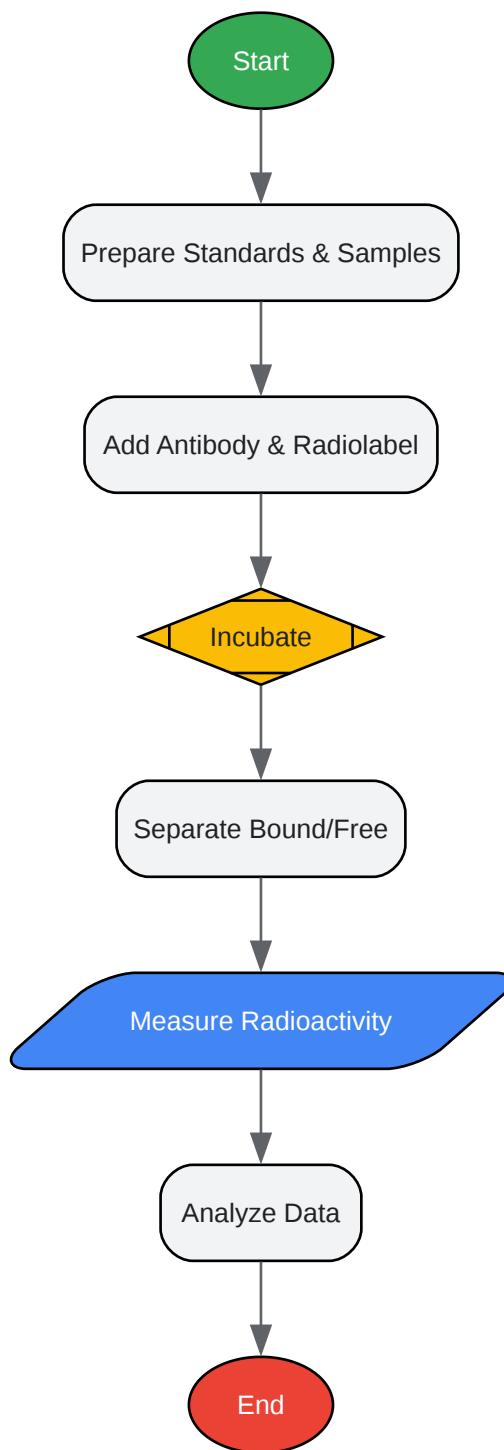
Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of [Met5]-Enkephalin.

Radioimmunoassay (RIA) for [Met5]-Enkephalin Quantification

This protocol outlines a competitive binding assay to measure the concentration of [Met5]-Enkephalin in biological samples.

Materials:


- Anti-[Met5]-Enkephalin antibody
- Radiolabeled [Met5]-Enkephalin (e.g., ^{125}I -[Met5]-Enkephalin)
- Unlabeled [Met5]-Enkephalin standard
- Biological sample (e.g., tissue extract, plasma)
- Assay buffer (e.g., phosphate-buffered saline with a protein carrier like BSA)
- Precipitating agent (e.g., second antibody, polyethylene glycol)
- Gamma counter

Procedure:

- Standard Curve Preparation: Prepare a series of dilutions of the unlabeled [Met5]-Enkephalin standard in assay buffer to create a standard curve.
- Sample Preparation: Extract [Met5]-Enkephalin from the biological sample and dilute it in assay buffer. Some protocols may require an oxidation step, for example with hydrogen peroxide, as antibodies may be specific for the sulfoxide form.^[3]
- Assay Setup: In separate tubes, combine a fixed amount of the anti-[Met5]-Enkephalin antibody and the radiolabeled [Met5]-Enkephalin with either the standard dilutions or the prepared samples.

- Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled [Met5]-Enkephalin for the antibody.
- Separation of Bound and Free Ligand: Add the precipitating agent to separate the antibody-bound [Met5]-Enkephalin from the free (unbound) radiolabeled peptide. Centrifuge the tubes to pellet the precipitate.
- Quantification: Carefully remove the supernatant and measure the radioactivity in the pellet using a gamma counter.
- Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standard. Use this curve to determine the concentration of [Met5]-Enkephalin in the biological samples.

Mandatory Visualization: Experimental Workflow for Radioimmunoassay

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a [Met5]-Enkephalin Radioimmunoassay.

Receptor Binding Assay

This protocol determines the affinity of [Met5]-Enkephalin for opioid receptors using a competitive binding approach.

Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue)
- Radiolabeled opioid ligand (e.g., [³H]diprenorphine, a non-selective antagonist)
- Unlabeled [Met5]-Enkephalin
- Assay buffer (e.g., Tris-HCl with MgCl₂)
- Glass fiber filters
- Filtration apparatus
- Scintillation fluid and counter

Procedure:

- Membrane Preparation: Homogenize tissue or cells expressing the receptor and isolate the membrane fraction through centrifugation.
- Assay Setup: In a series of tubes, incubate a fixed amount of the cell membranes and the radiolabeled ligand with increasing concentrations of unlabeled [Met5]-Enkephalin. Include tubes for total binding (radiolabel and membranes only) and non-specific binding (radiolabel, membranes, and a high concentration of a non-labeled universal opioid ligand).
- Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C).
- Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of unlabeled [Met5]-Enkephalin. Use non-linear regression to determine the IC₅₀ value, which can then be used to calculate the Ki value (inhibition constant).

[³⁵S]GTPyS Binding Assay

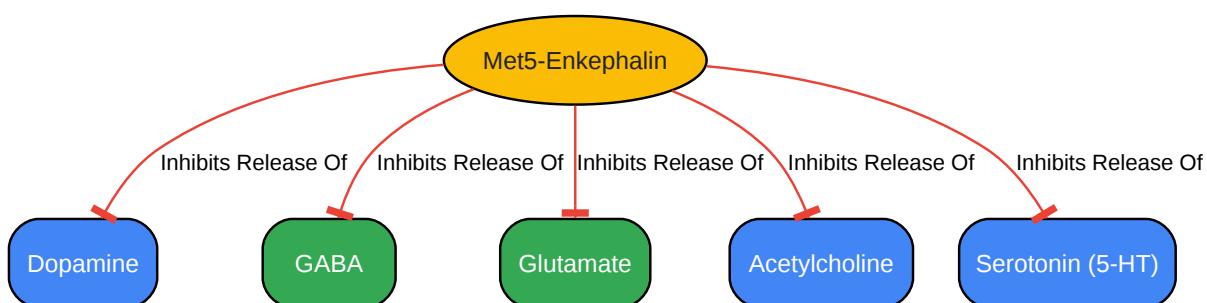
This functional assay measures the activation of G-proteins following agonist binding to opioid receptors.

Materials:

- Cell membranes expressing the opioid receptor of interest
- [³⁵S]GTPyS (a non-hydrolyzable GTP analog)
- GDP
- [Met5]-Enkephalin
- Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)
- Glass fiber filters
- Filtration apparatus
- Scintillation fluid and counter

Procedure:

- Membrane Preparation: Prepare cell membranes as described for the receptor binding assay.
- Assay Setup: In a series of tubes, incubate the cell membranes with a fixed concentration of [³⁵S]GTPyS and GDP, along with increasing concentrations of [Met5]-Enkephalin. Include


tubes for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPyS).[17]

- Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPyS binding.[4][11]
- Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[4]
- Quantification: Measure the amount of bound [³⁵S]GTPyS on the filters using a scintillation counter.
- Data Analysis: Plot the amount of specifically bound [³⁵S]GTPyS against the concentration of [Met5]-Enkephalin. Use non-linear regression to determine the EC₅₀ (half-maximal effective concentration) and E_{max} (maximal effect) values, which are measures of the agonist's potency and efficacy, respectively.

Conclusion and Future Directions

[Met5]-Enkephalin is a critical endogenous opioid peptide that plays a multifaceted role in neurotransmission. Its primary actions through δ - and μ -opioid receptors lead to inhibitory effects on neuronal activity and the modulation of various neurotransmitter systems. This intricate regulation underlies its involvement in pain, mood, and other physiological processes. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the complex functions of [Met5]-Enkephalin and explore its therapeutic potential. Future research will likely focus on developing stable analogs of [Met5]-Enkephalin with improved pharmacokinetic properties and receptor selectivity for the treatment of pain, mood disorders, and other neurological conditions.

Mandatory Visualization: Logical Relationships in Neurotransmission Modulation

[Click to download full resolution via product page](#)

Caption: [Met5]-Enkephalin's inhibitory modulation of various neurotransmitters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The opioid growth factor, [Met5]-enkephalin, and the zeta opioid receptor are present in human and mouse skin and tonically act to inhibit DNA synthesis in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of methionine(5)-enkephalin sulphoxide: phylogenetic and anatomical distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 6. Internalization of the opioid growth factor, [Met5]-enkephalin, is dependent on clathrin-mediated endocytosis for downregulation of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Use of the GTPyS ([35S]GTPyS and Eu-GTPyS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]

- 10. m.youtube.com [m.youtube.com]
- 11. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 14. Release of [Met5]enkephalin from the spinal cord by intraventricularly administered endomorphin-2, but not endomorphin-1 in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Met5]enkephalin acts via delta-opioid receptors to inhibit pelvic nerve-evoked contractions of cat distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [The Role of [Met5]-Enkephalin in Neurotransmission: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10775154#role-of-met5-enkephalin-in-neurotransmission>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com